Piperidine, 1-(2-(4-(1H-pyrrol-1-yl)phenyl)ethyl)-
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Overview
Description
Piperidine, 1-(2-(4-(1H-pyrrol-1-yl)phenyl)ethyl)- is a heterocyclic organic compound that contains a piperidine ring and a pyrrole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Piperidine, 1-(2-(4-(1H-pyrrol-1-yl)phenyl)ethyl)- typically involves the reaction of 1,4-phenylenediamine with chloroacetone to form 1,4-bis[(2-oxopropyl)amino]benzene. This intermediate is then reacted in a one-pot reaction with dimethylformamide dimethylacetal or triethyl orthoformate and an active methylene nitrile, an active methylene ketone, or an ylidene-malononitrile .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach involves multi-step synthesis under controlled conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Piperidine, 1-(2-(4-(1H-pyrrol-1-yl)phenyl)ethyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using hydrogen and nickel, palladium, or ruthenium catalysts.
Substitution: It can participate in substitution reactions, particularly nucleophilic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas in the presence of metal catalysts like nickel, palladium, or ruthenium.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces the fully saturated piperidine derivative .
Scientific Research Applications
Piperidine, 1-(2-(4-(1H-pyrrol-1-yl)phenyl)ethyl)- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Piperidine, 1-(2-(4-(1H-pyrrol-1-yl)phenyl)ethyl)- involves its interaction with specific molecular targets and pathways. The compound’s biological activity is often attributed to its ability to bind to and modulate the activity of certain enzymes or receptors. For example, it may act as an inhibitor of specific enzymes involved in disease pathways .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: Another nitrogen-containing heterocycle with similar biological activities.
Piperidine: The parent compound, widely used in medicinal chemistry.
Pyridine: A structurally similar compound with a nitrogen atom in the ring.
Uniqueness
Piperidine, 1-(2-(4-(1H-pyrrol-1-yl)phenyl)ethyl)- is unique due to the presence of both piperidine and pyrrole rings, which confer distinct chemical and biological properties. This dual-ring structure allows for greater versatility in chemical reactions and potential biological activities compared to its simpler counterparts .
Properties
CAS No. |
93372-02-2 |
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Molecular Formula |
C17H22N2 |
Molecular Weight |
254.37 g/mol |
IUPAC Name |
1-[2-(4-pyrrol-1-ylphenyl)ethyl]piperidine |
InChI |
InChI=1S/C17H22N2/c1-2-11-18(12-3-1)15-10-16-6-8-17(9-7-16)19-13-4-5-14-19/h4-9,13-14H,1-3,10-12,15H2 |
InChI Key |
CKZKIATWYADBHL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CCC2=CC=C(C=C2)N3C=CC=C3 |
Origin of Product |
United States |
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